molecular formula C19H22N2O6S2 B11261251 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B11261251
M. Wt: 438.5 g/mol
InChI Key: VVKDYYKXONDJTN-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a tetrahydroquinoline moiety with a benzodioxine sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst. The resulting tetrahydroquinoline is then subjected to sulfonylation using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.

The benzodioxine moiety is synthesized separately, often through a cyclization reaction involving a dihydroxybenzene derivative and a suitable dihalide. The final step involves coupling the tetrahydroquinoline and benzodioxine fragments through a sulfonamide linkage, typically using a sulfonyl chloride derivative and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The sulfonamide and ethanesulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide or ethanesulfonyl groups.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline and benzodioxine moieties can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to its combination of a tetrahydroquinoline core with a benzodioxine sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-9-3-4-14-12-15(5-7-17(14)21)20-29(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,20H,2-4,9-11H2,1H3

InChI Key

VVKDYYKXONDJTN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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